molecular formula C11H15N3O3 B230771 Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- CAS No. 16742-06-6

Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-

Cat. No. B230771
CAS RN: 16742-06-6
M. Wt: 237.25 g/mol
InChI Key: JRDJZNDBKMGRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-, also known as DMPEA-HZ, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to target the mitochondrial respiratory chain and induce mitochondrial dysfunction, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- also exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-. One direction is the development of new Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- in greater detail, with the goal of identifying new targets for cancer therapy. Finally, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- could be studied for its potential applications in other fields, such as materials science and drug discovery.

Synthesis Methods

Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- can be synthesized through a reaction between hydrazinecarboxamide and 3,4-dimethoxyacetophenone. The reaction takes place in the presence of an acid catalyst and yields Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- as a yellow crystalline solid.

Scientific Research Applications

Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In drug discovery, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been used as a starting point for the synthesis of novel compounds with potential therapeutic applications. In materials science, Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]- has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

properties

CAS RN

16742-06-6

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)ethylideneamino]urea

InChI

InChI=1S/C11H15N3O3/c1-7(13-14-11(12)15)8-4-5-9(16-2)10(6-8)17-3/h4-6H,1-3H3,(H3,12,14,15)

InChI Key

JRDJZNDBKMGRFT-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)N)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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